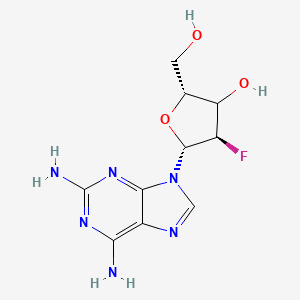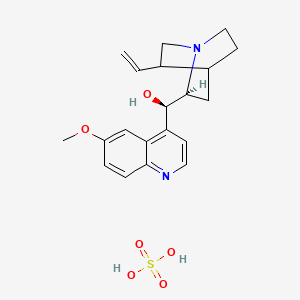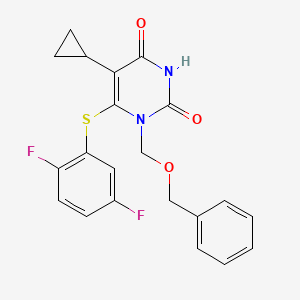
Arvenin II
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arvenin II is a natural product isolated from the plant Anagallis arvensis, commonly known as scarlet pimpernel. It belongs to the family Primulaceae and is classified as a cucurbitacin glucoside. Cucurbitacins are a group of highly oxygenated tetracyclic triterpenoids known for their bitter taste and various biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Arvenin II is typically isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the plant material with solvents such as methanol or ethanol, followed by chromatographic techniques to purify the compound . The structure of this compound has been established through spectral studies, including carbon-13 nuclear magnetic resonance spectra and chemical transformations .
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily obtained through extraction from Anagallis arvensis. The extraction process involves harvesting the plant, drying it, and then using solvents to extract the active compounds. The extract is then subjected to various purification steps to isolate this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Arvenin II undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions can produce various oxidized derivatives, while reduction reactions can yield reduced forms of this compound .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of Arvenin II involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to cellular receptors and enzymes, leading to the modulation of various biological processes. For example, its anticancer activity is attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells . The exact molecular targets and pathways involved in its action are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Arvenin II is one of several cucurbitacin glucosides isolated from Anagallis arvensis. Similar compounds include:
Arvenin I: 2-O-β-D-glucopyranosyl cucurbitacin B
Arvenin III: 2-O-β-D-glucopyranosyl cucurbitacin D
Arvenin IV: 2-O-β-D-glucopyranosyl cucurbitacin R
Uniqueness
This compound is unique due to its specific structure, which includes a 2-O-β-D-glucopyranosyl 23, 24-dihydrocucurbitacin B moiety. This structural feature distinguishes it from other cucurbitacin glucosides and contributes to its distinct biological activities .
Eigenschaften
Molekularformel |
C38H58O13 |
|---|---|
Molekulargewicht |
722.9 g/mol |
IUPAC-Name |
[(6R)-6-hydroxy-6-[(2S,8S,9R,10R,13R,14S,16R,17R)-16-hydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-5-oxoheptan-2-yl] acetate |
InChI |
InChI=1S/C38H58O13/c1-18(40)51-33(2,3)13-12-25(42)38(9,48)30-21(41)15-35(6)24-11-10-19-20(37(24,8)26(43)16-36(30,35)7)14-22(31(47)34(19,4)5)49-32-29(46)28(45)27(44)23(17-39)50-32/h10,20-24,27-30,32,39,41,44-46,48H,11-17H2,1-9H3/t20-,21-,22+,23-,24+,27-,28+,29-,30+,32-,35+,36-,37+,38+/m1/s1 |
InChI-Schlüssel |
KSENPDOZJGRJHR-GPWVBDSWSA-N |
Isomerische SMILES |
CC(=O)OC(C)(C)CCC(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C)O)O |
Kanonische SMILES |
CC(=O)OC(C)(C)CCC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


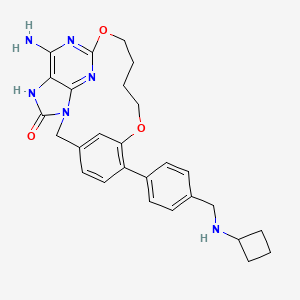
![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12393479.png)
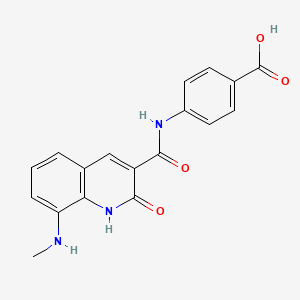
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B12393492.png)
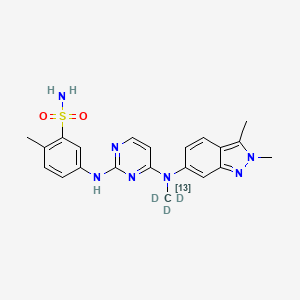
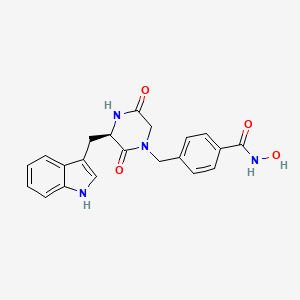


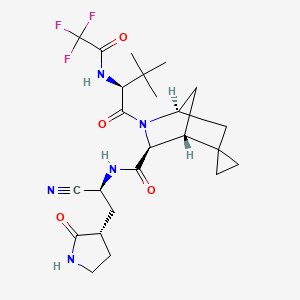

![[(2R)-2-hydroxy-3-[(5Z,8Z,11Z)-icosa-5,8,11-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12393521.png)
